molecular formula C8H15NO B1347066 2-Cyclohexylacetamide CAS No. 1503-87-3

2-Cyclohexylacetamide

Cat. No.: B1347066
CAS No.: 1503-87-3
M. Wt: 141.21 g/mol
InChI Key: DKLQJNUJPSHYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 2-Cyclohexylacetamide within Amide Chemistry

This compound, with the chemical formula C8H15NO, is classified as a primary amide. chemscene.comchemspider.comchemnet.com The core of its structure is the amide functional group (-CONH2) attached to a cyclohexylmethyl substituent. This places it within the large and fundamentally important class of organic compounds known as amides. Amides are characterized by a carbonyl group bonded to a nitrogen atom. The chemistry of amides is rich and varied, largely influenced by the nature of the substituents on both the carbonyl carbon and the nitrogen atom. In the case of this compound, the presence of the bulky, non-polar cyclohexyl group attached to the methylene (B1212753) bridge of the acetamide (B32628) has a significant influence on its steric and electronic properties.

The compound is also known by its synonym, Cyclohexaneacetamide. chemscene.comchemnet.comnih.gov Its structure features a rotatable bond between the cyclohexyl ring and the acetyl group, allowing for conformational flexibility. chemscene.com This flexibility, combined with the lipophilic nature of the cyclohexyl ring, can influence how the molecule interacts with other molecules and its solubility in different solvents.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC NameThis compound chemspider.comnih.govfluorochem.co.uk
SynonymsCyclohexaneacetamide chemscene.comchemnet.comnih.gov
CAS Number1503-87-3 chemscene.comchemnet.comnih.gov
Molecular FormulaC8H15NO chemscene.comchemspider.comchemnet.com
Molecular Weight141.21 g/mol chemscene.comnih.gov
Boiling Point301.3°C at 760 mmHg chemnet.com
Density0.975 g/cm³ chemnet.com
Flash Point136°C chemnet.com

Significance of N-Substituted Amides in Contemporary Organic Synthesis and Medicinal Chemistry

N-substituted amides are a class of organic compounds derived from amides where at least one hydrogen atom on the nitrogen is replaced by an alkyl, aryl, or other organic group. fiveable.me These compounds are of paramount importance in modern organic synthesis and medicinal chemistry due to their diverse applications. fiveable.methieme-connect.com They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. fiveable.me

The ability to modify the substituent on the nitrogen atom allows for the fine-tuning of the amide's properties, such as its reactivity, solubility, and biological activity. fiveable.me This makes N-substituted amides versatile building blocks. For instance, they can undergo various chemical transformations, including nucleophilic acyl substitution reactions, which enable the introduction of new functional groups and the construction of diverse molecular architectures. fiveable.me

In the realm of medicinal chemistry, the amide bond is a ubiquitous feature in many drug molecules. The incorporation of N-substituted amide moieties can influence a drug's pharmacokinetic and pharmacodynamic properties. The substituent can affect how the molecule binds to its biological target, its metabolic stability, and its ability to cross cell membranes. The synthesis of various N-substituted amides is a key strategy in the discovery and development of new therapeutic agents. thieme-connect.com For example, derivatives of N-cyclohexylacetamide, such as 2-cyano-N-cyclohexylacetamide, are utilized as intermediates in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry. evitachem.comresearchgate.netraco.cat

Historical Perspective on Cyclohexyl Amides in Scientific Inquiry

The study of amides, in general, has a long and rich history dating back to the early days of organic chemistry. Within this broad class, cyclohexyl amides have been a subject of scientific investigation due to the presence of the conformationally interesting cyclohexyl ring. Early research likely focused on the fundamental synthesis and reactivity of these compounds.

Over time, the focus has shifted towards exploring their utility in various applications. For instance, N-cyclohexylacetamide has been investigated for its potential biological activities, including its role as an inhibitor of histone deacetylases (HDACs), which is relevant in cancer therapy research. Other derivatives, such as 2-chloro-N-cyclohexylacetamide, have been synthesized and characterized, expanding the library of available building blocks for chemical synthesis. scbt.comchemicalbook.com The synthesis of various substituted N-cyclohexylacetamides has been a recurring theme in the chemical literature, often as part of broader studies aimed at developing new synthetic methodologies or exploring structure-activity relationships for biological targets. journalijar.com The continued interest in cyclohexyl amides underscores their versatility and enduring importance in synthetic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

2-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLQJNUJPSHYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164515
Record name Cyclohexaneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503-87-3
Record name Cyclohexaneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1503-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexaneacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexaneacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexaneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Cyclohexylacetamide and Its Derivatives

Direct Amidation Reactions of Cyclohexylamine (B46788)

Direct amidation methods offer an efficient approach to 2-cyclohexylacetamide by reacting cyclohexylamine with an acetylating agent. These methods are advantageous due to their straightforward nature, often involving readily available starting materials.

Industrial-scale synthesis can be optimized using heterogeneous catalysts. For instance, the use of an Fe³⁺-montmorillonite catalyst has been reported to facilitate this acetylation, achieving significant yields under controlled conditions. orgsyn.org

CatalystSolventTemperature (°C)Reactant Ratio (Amine:Anhydride)Yield (%)
Fe³⁺-montmorilloniteToluene100-1601:3 to 1:1068-75
Data derived from industrial optimization studies of the acylation of cyclohexylamine. orgsyn.org

The direct condensation of a carboxylic acid with an amine to form an amide is a challenging but atom-economical approach. The primary difficulty lies in the acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk To overcome this, the reaction typically requires high temperatures (often above 160°C) to drive off water and shift the equilibrium toward the amide product. mdpi.com

Catalytic methods have been developed to facilitate this transformation under milder conditions. Boron-based catalysts, such as borane-pyridine complexes, have proven effective in promoting the direct amidation of various acids and amines. mdpi.com These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Catalyst (mol%)AmineAcidTemperature (°C)Yield (%)
Borane-pyridine (5)CyclohexylamineBenzoic Acid11069
Data from a study on borane-pyridine catalyzed direct amidation. mdpi.com

Indirect Synthetic Routes

Indirect routes to this compound and its derivatives involve multiple transformations, often employing catalytic systems or building the molecule from key intermediates. These methods provide alternative pathways that can offer advantages in terms of substrate scope or reaction conditions.

2-Cyano-N-cyclohexylacetamide serves as a versatile intermediate in the synthesis of various heterocyclic compounds and can be a precursor to this compound. chemrxiv.orgnih.gov The synthesis of this intermediate is typically achieved through the condensation of cyclohexylamine with an alkyl cyanoacetate, such as ethyl cyanoacetate. This reaction is generally performed by heating the neat mixture of the reactants.

Reactant 1Reactant 2Temperature (°C)Reaction Time (hrs)Product
CyclohexylamineEthyl cyanoacetate160-1703-42-Cyano-N-cyclohexylacetamide
General procedure for the synthesis of the cyanoacetamide intermediate.

To convert 2-cyano-N-cyclohexylacetamide to the target this compound, a two-step sequence of hydrolysis and decarboxylation is required. First, the nitrile and amide groups are hydrolyzed under acidic or basic conditions to yield a cyclohexyl-substituted malonic acid. Subsequent heating of this dicarboxylic acid intermediate induces decarboxylation, where a molecule of carbon dioxide is eliminated to afford the final this compound product. This sequence is a standard method in malonic ester synthesis. masterorganicchemistry.com

Catalytic hydrogenation provides a powerful method for the synthesis of saturated carbocyclic compounds from aromatic precursors. In the context of this compound, this approach involves the reduction of the aromatic ring of phenylacetamide. The reaction is carried out using hydrogen gas in the presence of a heterogeneous catalyst. Catalysts based on rhodium and ruthenium are particularly effective for aromatic ring reduction. google.com The choice of catalyst and reaction conditions is crucial to ensure complete saturation of the phenyl ring without causing hydrogenolysis of the amide functional group.

SubstrateCatalystPressureSolventProduct
PhenylacetamideRhodium (e.g., Rh/C) or Ruthenium (e.g., RuO₂)High Pressure H₂Various (e.g., alcohols)This compound
General conditions for aromatic ring hydrogenation. google.com

A modern approach to forming C-N bonds involves the direct functionalization of unactivated C-H bonds. Research has demonstrated that copper complexes can catalyze the intermolecular amidation of alkanes like cyclohexane (B81311). researchgate.net This method allows for the direct coupling of cyclohexane with acetamide (B32628) to produce N-cyclohexylacetamide.

The proposed mechanism does not involve a copper-nitrene intermediate but rather proceeds through a radical pathway. A tert-butoxy (B1229062) radical, generated from the copper-catalyzed decomposition of the peroxide oxidant, abstracts a hydrogen atom from cyclohexane. researchgate.net This creates a cyclohexyl radical, which then combines with the copper-amidate complex to form the final product and regenerate the catalyst. researchgate.net

Catalyst (mol%)Ligand (mol%)Amide SourceOxidantTemperature (°C)Time (h)Yield (%)
Cu(OAc)₂ (5)1,10-phenanthroline (5)Acetamidedi-tert-butyl peroxide1002438
Data from a study on the copper-catalyzed amidation of cyclohexane.

Utilizing Imidazolium (B1220033) Chloride Catalysts

Imidazolium chloride has emerged as an efficient catalyst for transamidation reactions, providing a valuable method for the formation of amide bonds. This protocol is effective for a broad scope of aromatic, aliphatic, and heterocyclic primary amines. In this context, imidazolium chloride can catalyze the amidation of amines to produce compounds such as this compound with moderate to excellent yields. The process is valued for proceeding without the need for metal catalysts, oxidants, or other additives, presenting an environmentally benign pathway. The catalytic cycle is believed to involve the activation of the acyl donor by the imidazolium salt, facilitating the nucleophilic attack by the amine.

Decarboxylative Amidation via 1,4,2-Dioxazol-5-ones

A transition-metal-free method for the synthesis of N-alkylamides involves the decarboxylative amidation of carboxylic acids using 1,4,2-dioxazol-5-ones as robust amidating reagents. This methodology has been successfully applied to the synthesis of N-cyclohexylacetamide from a corresponding carboxylic acid. The reaction proceeds under mild, base-mediated conditions and demonstrates high functional group tolerance. The proposed mechanism involves a sequence of steps beginning with the nucleophilic addition of a carboxylate to the dioxazolone. This is followed by a rearrangement to form a dicarbonyl N-hydroxy intermediate, which then converts to a hydroxamate. A subsequent Lossen-type rearrangement generates an isocyanate in situ, which then reacts with another carboxylate molecule, leading to the formation of the C-N bond and yielding the final amide product.

Regioselective Synthesis of Fused Heterocycles Involving 2-Cyano-N-cyclohexylacetamide

The derivative 2-Cyano-N-cyclohexylacetamide serves as a versatile and reactive precursor for the regioselective synthesis of a variety of fused heterocyclic compounds. Its activated methylene (B1212753) group, positioned between the cyano and amide functionalities, is a key site for initial reactions, leading to intermediates that can undergo subsequent cyclization to form complex molecular architectures.

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has significantly advanced the synthesis of fused heterocycles from 2-Cyano-N-cyclohexylacetamide. Microwave-assisted synthesis offers dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields compared to conventional heating methods. researchgate.net This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This technology has been successfully employed in the multi-step synthesis of pyrazolo[1,5-a]pyrimidines and other fused systems starting from 2-Cyano-N-cyclohexylacetamide, demonstrating its utility in accelerating drug discovery processes. researchgate.net

Reaction with Hydrazonoyl Chloride to Yield Pyrazole (B372694) Derivatives

The active methylene group in N-substituted cyanoacetamides, including 2-Cyano-N-cyclohexylacetamide, makes them suitable precursors for synthesizing pyrazole derivatives. The synthesis can be achieved by coupling the cyanoacetamide with aromatic diazonium salts to yield intermediate arylhydrazones. researchgate.net These hydrazones are then cyclized to form the target 5-aminopyrazole derivatives. This two-step sequence provides a reliable method for constructing the pyrazole ring. While direct reaction with hydrazonoyl chlorides is a known method for pyrazole synthesis via [3+2] cycloaddition, the pathway involving diazonium salt coupling and subsequent cyclization is a well-established route for precursors like 2-Cyano-N-cyclohexylacetamide. researchgate.netnih.gov

Reactions with Aromatic Aldehyde Derivatives

2-Cyano-N-cyclohexylacetamide readily undergoes Knoevenagel condensation with various aromatic aldehyde derivatives. researchgate.net This reaction typically involves the base-catalyzed condensation of the active methylene group of the acetamide with the carbonyl group of the aldehyde. The reaction results in the formation of 2-cyano-N-cyclohexyl-3-arylacrylamide derivatives, which are valuable intermediates for the subsequent synthesis of fused heterocyclic systems. researchgate.netmdpi.com

Table 1: Examples of Acrylamide (B121943) Derivatives from Reaction of 2-Cyano-N-cyclohexylacetamide with Aromatic Aldehydes researchgate.net
Aldehyde ReactantResulting Acrylamide Derivative StructureSignificance
Benzaldehyde2-Cyano-N-cyclohexyl-3-phenylacrylamidePrecursor for pyrazole and pyrimidine (B1678525) synthesis
4-Methoxybenzaldehyde2-Cyano-N-cyclohexyl-3-(4-methoxyphenyl)acrylamideIntermediate for substituted heterocycles
4-Chlorobenzaldehyde3-(4-Chlorophenyl)-2-cyano-N-cyclohexylacrylamideIntermediate for halogenated fused rings

Formation of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The acrylamide derivatives formed from the reaction of 2-Cyano-N-cyclohexylacetamide and aromatic aldehydes are key building blocks for pyrazolo[1,5-a]pyrimidines. researchgate.netmdpi.com These intermediates can undergo a cyclocondensation reaction with hydrazine (B178648) derivatives. researchgate.net The reaction proceeds via a Michael addition of hydrazine to the activated double bond of the acrylamide, followed by an intramolecular cyclization and subsequent aromatization to yield the fused pyrazolo[1,5-a]pyrimidine ring system. These syntheses are often performed under microwave irradiation to enhance reaction rates and yields, providing an efficient route to this important class of N-heterocycles. researchgate.net

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives researchgate.net
Acrylamide IntermediateSecond ReactantResulting ProductReaction Condition
2-Cyano-N-cyclohexyl-3-phenylacrylamideHydrazine hydrate7-Amino-N-cyclohexyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamideMicrowave irradiation
2-Cyano-N-cyclohexyl-3-(4-methoxyphenyl)acrylamideHydrazine hydrate7-Amino-N-cyclohexyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamideMicrowave irradiation
3-(4-Chlorophenyl)-2-cyano-N-cyclohexylacrylamideHydrazine hydrate7-Amino-5-(4-chlorophenyl)-N-cyclohexylpyrazolo[1,5-a]pyrimidine-3-carboxamideMicrowave irradiation

Synthesis of Thiophene (B33073) and Thiazole (B1198619) Derivatives

The synthesis of thiophene and thiazole rings can be achieved through established reactions where derivatives of this compound, particularly activated forms like N-cyclohexyl-2-chloroacetamide, serve as key building blocks.

Thiophene Synthesis: A plausible route to thiophene derivatives is through the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. nih.gov Alternatively, and more directly involving an acetamide precursor, is the reaction of an α-haloacetamide with a sulfur-containing nucleophile. N-aryl-2-chloroacetamides are known to undergo nucleophilic substitution of the chlorine atom, which can be followed by intramolecular cyclization to yield various heterocyclic systems, including thiophenes. researchgate.net

For instance, N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides have been used as precursors that undergo nucleophilic substitution at the chloroacetyl group to create more complex thiophene-based structures. semanticscholar.org This demonstrates the utility of the N-substituted-2-chloroacetamide moiety as a synthon. A general strategy would involve reacting N-cyclohexyl-2-chloroacetamide with a suitable sulfur-containing substrate, such as a β-mercapto-ketone or ester, to construct the thiophene ring.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classical and versatile method for forming the thiazole ring, involving the reaction of an α-haloketone with a thioamide. nih.govsynarchive.com In a variation relevant to this compound, N-cyclohexyl-2-chloroacetamide can act as the electrophilic component. The reaction would proceed by first converting a suitable substrate into a thioamide, which then reacts with N-cyclohexyl-2-chloroacetamide. More directly, N-cyclohexylthioacetamide (which can be prepared from this compound using a thionating agent like Lawesson's reagent) could react with an α-haloketone.

The reactivity of the chloroacetyl group is key, making N-cyclohexyl-2-chloroacetamide a versatile intermediate for accessing these important heterocyclic scaffolds. researchgate.net Greener variations of the Hantzsch synthesis have been developed, utilizing solvent-free conditions or ultrasonic irradiation, which could be adapted for these transformations. nih.govresearchgate.net

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

The synthesis of 1,3,4-thiadiazoles typically does not start directly from a pre-formed amide but rather from carboxylic acids or their activated derivatives. connectjournals.comsbq.org.br Therefore, to produce a 1,3,4-thiadiazole bearing a cyclohexylmethyl substituent, this compound would first be hydrolyzed to 2-cyclohexylacetic acid.

The most common synthetic pathways involve the cyclization of thiosemicarbazide (B42300) intermediates. connectjournals.comsbq.org.br The general sequence is as follows:

Formation of Acylhydrazine: 2-cyclohexylacetic acid is reacted with hydrazine (H₂NNH₂) to form 2-cyclohexylacetylhydrazine.

Formation of Acylthiosemicarbazide: The resulting acylhydrazine is then treated with a source of thiocarbonyl, such as ammonium thiocyanate (B1210189) or carbon disulfide, to yield 1-(2-cyclohexylacetyl)thiosemicarbazide.

Cyclodehydration: This acylthiosemicarbazide intermediate is then cyclized to form the 2-amino-5-(cyclohexylmethyl)-1,3,4-thiadiazole. This final step is typically accomplished by heating with a strong acid catalyst and dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or methanesulfonic acid. bu.edu.egjocpr.com

A one-pot method has also been described for the synthesis of 2-amino-1,3,4-thiadiazoles directly from a carboxylic acid and thiosemicarbazide using polyphosphate ester (PPE) as a mild additive, avoiding the need for more corrosive reagents like POCl₃. encyclopedia.pub

StepReactantsReagents/ConditionsProduct
12-Cyclohexylacetic acid, HydrazineHeat2-Cyclohexylacetylhydrazine
22-Cyclohexylacetylhydrazine1. NH₄SCN or CS₂2. Acid1-(2-Cyclohexylacetyl)thiosemicarbazide
31-(2-Cyclohexylacetyl)thiosemicarbazideH₂SO₄ or PPA, Heat5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. butler.edu These principles can be applied to the synthesis of this compound through methods like catalyzed reactions in environmentally benign solvents, solvent-free conditions, and microwave-assisted synthesis.

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. mdpi.com A direct, solvent-free synthesis of amides from carboxylic acids and amines has been developed using ceric ammonium nitrate (B79036) (CAN) as a catalyst under microwave irradiation. nih.govresearchgate.net This method is highly efficient, rapid, and generates minimal waste, making it an ideal green protocol for the formation of this compound from cyclohexylamine and acetic acid. nih.gov

Water-Soluble Porphyrazinato Copper(II) Catalysis

A notable green catalytic system involves the use of water-soluble metal complexes, allowing reactions to be performed in water, the most environmentally benign solvent. N,N',N'',N'''-Tetramethyl tetra-2,3-pyridinoporphyrazinato copper(II) methyl sulfate, abbreviated as Cu(2,3-tmtppa)₄, has been shown to be an efficient and recyclable catalyst for the synthesis of N-substituted amides. scielo.br

This catalyst facilitates the one-pot selective synthesis of N-substituted amides from nitriles and primary amines in refluxing water. scielo.br For the synthesis of this compound, this would involve the reaction of acetonitrile (B52724) with cyclohexylamine. The catalyst demonstrates high efficiency and can be recovered from the aqueous reaction mixture and reused multiple times without a significant loss of activity. scielo.br The reaction is selective for primary amines; secondary and aryl amines are reported to remain unreactive under these conditions. scielo.br

SubstratesCatalystSolventConditionsProduct
Acetonitrile, CyclohexylamineCu(2,3-tmtppa)₄H₂ORefluxThis compound

Solvent-Free Conditions for Transamidation

Transamidation is a process where an amide reacts with an amine to form a new amide, releasing a different amine. Performing this reaction under solvent-free conditions is a key green chemistry approach that reduces waste and avoids the use of potentially toxic organic solvents.

Solvent- and catalyst-free transamidation reactions have been successfully applied to various substrates, including unprotected glycosyl carboxamides, demonstrating the robustness of this method. researchgate.net The reaction is typically driven by heating a mixture of the starting amide and the desired amine, with the more volatile amine byproduct (often ammonia) being removed. For the synthesis of this compound, this would involve the reaction of a simple primary amide, such as acetamide, with cyclohexylamine at an elevated temperature. The reaction is atom-efficient, with ammonia (B1221849) being the only byproduct.

Synthetic Pathways for Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable synthetic intermediates, with the halogen atom serving as a leaving group for subsequent nucleophilic substitution reactions. researchgate.net The most direct method for introducing a halogen at the α-position of the acetyl group is to use a halogenated acetylating agent.

Synthesis of 2-Chloro-N-cyclohexylacetamide

The synthesis of 2-chloro-N-cyclohexylacetamide is straightforwardly achieved by the acylation of cyclohexylamine with chloroacetyl chloride. chemicalbook.comijpsr.info This reaction is a standard method for forming N-substituted chloroacetamides. researchgate.net

A typical procedure involves dissolving cyclohexylamine in a suitable solvent, such as acetonitrile, and adding chloroacetyl chloride dropwise at a controlled temperature, often around 15°C. chemicalbook.com An excess of the amine can be used to act as a base, neutralizing the HCl byproduct, or an external base like triethylamine (B128534) may be added. The reaction is typically stirred at room temperature for 1-2 hours. chemicalbook.com The product can be isolated by dilution with an organic solvent like ethyl acetate, followed by aqueous workup to remove amine hydrochlorides and any remaining reagents. This method provides 2-chloro-N-cyclohexylacetamide in high yield (e.g., 93%) as a crystalline solid. chemicalbook.com

Reactant 1Reactant 2SolventTemperatureYield
CyclohexylamineChloroacetyl ChlorideAcetonitrile15°C to Room Temp.93% chemicalbook.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Amide Analysis

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling patterns, and correlations, a complete picture of the atomic arrangement can be constructed.

The proton NMR (¹H NMR) spectrum of 2-Cyclohexylacetamide provides valuable information about the different types of protons and their neighboring environments. The protons of the amide group (-NH₂) typically appear as a broad singlet due to quadrupole broadening and chemical exchange. The protons on the cyclohexyl ring and the methylene (B1212753) bridge exhibit complex splitting patterns due to spin-spin coupling with adjacent protons.

Based on typical chemical shift values for similar structures, the following assignments can be predicted for the ¹H NMR spectrum of this compound. The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
-NH₂5.0 - 8.5Broad SingletChemical shift is concentration and solvent dependent.
-CH₂- (alpha to C=O)~2.0 - 2.5DoubletCoupled to the methine proton on the cyclohexyl ring.
-CH- (cyclohexyl, attached to CH₂)~1.5 - 2.0MultipletComplex splitting due to coupling with adjacent methylene protons.
-CH₂- (cyclohexyl)~1.0 - 1.8MultipletOverlapping signals from the various methylene groups in the ring.

Note: This is a predictive table based on general principles. Actual experimental values are required for definitive assignments.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the this compound molecule. A key diagnostic signal in the ¹³C NMR spectrum of an amide is the resonance of the carbonyl carbon (C=O), which typically appears in the downfield region of the spectrum. For primary amides, this signal is generally found between 170 and 180 ppm. libretexts.org

The aliphatic carbons of the cyclohexyl ring and the methylene bridge will resonate in the upfield region of the spectrum.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide Carbonyl)170 - 180
-CH₂- (alpha to C=O)40 - 50
-CH- (cyclohexyl, attached to CH₂)35 - 45
-CH₂- (cyclohexyl)25 - 35

Note: This is a predictive table based on general principles. Actual experimental values are required for definitive assignments.

For complex molecules like this compound, where overlapping signals in the 1D NMR spectra can make assignments challenging, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other. In the case of this compound, this technique would be crucial for tracing the connectivity of the protons within the cyclohexyl ring and confirming the coupling between the alpha-methylene protons and the adjacent methine proton on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbons to which they are directly attached. An HMQC or HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal, greatly aiding in the complete and unambiguous assignment of both the ¹H and ¹³C NMR spectra. oregonstate.edu

Infrared (IR) Spectroscopy for Amide Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, the primary amide functional group gives rise to characteristic absorption bands.

The most intense and characteristic absorption in the IR spectrum of a primary amide is the C=O stretching vibration, known as the Amide I band. This strong absorption typically occurs in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by factors such as hydrogen bonding. In the solid state, where intermolecular hydrogen bonding is significant, the Amide I band is often observed at a lower frequency compared to its position in a dilute solution in a non-polar solvent.

Primary amides, such as this compound, exhibit two distinct N-H stretching vibrations in the region of 3100-3500 cm⁻¹. These two bands arise from the symmetric and asymmetric stretching modes of the N-H bonds in the -NH₂ group. In dilute solutions, these bands are typically observed near 3400 cm⁻¹ and 3500 cm⁻¹. In the solid state, due to hydrogen bonding, these bands are generally broader and shifted to lower frequencies, often appearing around 3180 cm⁻¹ and 3350 cm⁻¹.

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H Asymmetric Stretch3330 - 3370Medium
N-H Symmetric Stretch3160 - 3200Medium
C=O Stretch (Amide I)1630 - 1680Strong

N-H Bending and C-N Stretching (Amide II Band)

The infrared (IR) spectrum of this compound, like other secondary amides, exhibits a characteristic absorption band known as the Amide II band. This band is a key feature for identifying the amide functional group and arises from a combination of in-plane N-H bending and C-N stretching vibrations. nih.govspectroscopyonline.com Typically, the Amide II band for secondary amides appears in the spectral region of 1570 cm⁻¹ to 1515 cm⁻¹. udel.edu

The absorption is generally strong and provides valuable information about the molecular structure. The precise position and intensity of the Amide II band are sensitive to the molecular environment, including hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another can influence the vibrational frequencies. The coupling between the N-H bending and C-N stretching modes makes this band a reliable indicator of the peptide linkage within the molecule. nih.gov

Table 1: Expected IR Vibrational Frequencies for the Amide II Band in this compound
Vibrational ModeContributing BondsTypical Wavenumber Range (cm⁻¹)
Amide IIN-H Bending & C-N Stretching1570 - 1515

Amide III Band Analysis

The Amide III band is another significant feature in the IR spectrum of amides, resulting from a complex mix of vibrations. It primarily involves in-phase contributions from C-N stretching and N-H in-plane bending, though it also has contributions from C-C stretching and C=O in-plane bending. researchgate.net This band is typically found in the region between 1250 cm⁻¹ and 1350 cm⁻¹. nih.gov

Although the Amide III band is generally weaker in intensity compared to the Amide I and Amide II bands, it is highly sensitive to the details of the molecular conformation. semanticscholar.orgnih.gov Unlike the Amide I band, the Amide III region is less affected by interference from water absorption bands, making it particularly useful for studying samples in aqueous solutions. nih.govresearchgate.net Analysis of this band can provide insights into the secondary structure and conformational changes of the amide group within this compound. researchgate.net

Table 2: Expected IR Vibrational Frequencies for the Amide III Band in this compound
Vibrational ModePrimary Contributing VibrationsTypical Wavenumber Range (cm⁻¹)
Amide IIIC-N Stretching & N-H Bending1350 - 1250

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Electron Ionization (EI) and McLafferty Rearrangement

Electron Ionization (EI) is a hard ionization technique that bombards a molecule with high-energy electrons, typically 70 eV, causing the molecule to ionize and fragment. pg.edu.pl For this compound (C₈H₁₅NO, molecular weight 141.21 u), EI-MS would produce a molecular ion (M⁺•) at m/z 141.

A common fragmentation pathway for carbonyl compounds possessing accessible gamma (γ) hydrogens is the McLafferty rearrangement. wikipedia.org In this compound, the hydrogens on the C3 and C5 positions of the cyclohexyl ring are γ-hydrogens relative to the carbonyl group. The rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the bond between the alpha (α) and beta (β) carbons. youtube.comuobasrah.edu.iq This process results in the elimination of a neutral molecule (cyclohexene, C₆H₁₀) and the formation of a resonance-stabilized enol radical cation. For this compound, this rearrangement would produce a characteristic fragment ion at m/z 59.

Electrospray Ionization (ESI) for Polar Amides

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amides. nih.govlibretexts.org ESI transfers ions already present in a solution to the gas phase, minimizing fragmentation. nih.gov For a neutral molecule like this compound, ionization in the ESI source typically occurs through protonation. When analyzed in positive ion mode, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular weight of 141.21, this ion would appear at an m/z value of approximately 142.22. researchgate.net This technique is valuable for accurately determining the molecular weight of the parent compound.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govwiley.com This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. nih.govresearchgate.net While low-resolution mass spectrometry can confirm the nominal mass (141 u for this compound), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of this compound (C₈H₁₅NO) is 141.115364 u. chemspider.com An HRMS measurement confirming a mass very close to this value would provide strong evidence for the C₈H₁₅NO molecular formula, distinguishing it from other potential isobaric compounds.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While the crystal structure of this compound itself is not publicly documented, data from the closely related derivative, 2-cyano-N-cyclohexylacetamide (C₉H₁₄N₂O), offers significant structural insights. jst.go.jp X-ray diffraction analysis of this derivative revealed that it crystallizes in the monoclinic space group P2₁/n. The study confirmed that the cyclohexane (B81311) ring adopts a stable chair conformation. Furthermore, the crystal structure is stabilized by intermolecular hydrogen bonds involving the amide N-H group and the carbonyl oxygen (N-H···O), as well as interactions with the cyano group (C-H···N). jst.go.jp It is highly probable that this compound would also exhibit a chair conformation for its cyclohexyl ring and form similar intermolecular N-H···O hydrogen bonds, which are characteristic of secondary amides.

Table 3: Crystallographic Data for the Derivative 2-Cyano-N-cyclohexylacetamide jst.go.jp
ParameterValue
Chemical FormulaC₉H₁₄N₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.057(2)
b (Å)4.7671(8)
c (Å)16.327(4)
β (°)96.50(2)
Z (molecules/unit cell)4

Determination of Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound is primarily determined by the geometries of its two main components: the cyclohexane ring and the acetamide (B32628) group.

Cyclohexane Ring Conformation: The cyclohexane ring typically adopts a stable chair conformation to minimize angular and torsional strain. In this conformation, the hydrogen atoms and any substituents are located in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For a monosubstituted cyclohexane like this compound, the conformation where the acetamide group occupies an equatorial position is generally more stable due to reduced steric hindrance.

Acetamide Group Conformation: The amide functional group, –C(=O)NH–, is generally planar. This planarity allows for delocalization of the nitrogen lone pair into the carbonyl π-system. In N-substituted acetamides, this group typically adopts a trans conformation, which is crucial for promoting organized intermolecular interactions, particularly hydrogen bonding.

The combination of these spectroscopic and diffraction techniques allows for a comprehensive understanding of both the intramolecular (conformational) and intermolecular forces that define the structure of this compound. In the solid state, X-ray crystallography can provide precise atomic coordinates, revealing bond lengths, bond angles, and the specific nature of intermolecular contacts that dictate the crystal packing. nih.govnih.gov

Flack Parameter Analysis for Absolute Structure Determination

The determination of the absolute configuration of a chiral molecule is a critical aspect of stereochemistry. purechemistry.orgnih.govresearchgate.net For chiral derivatives of this compound, single-crystal X-ray crystallography provides a powerful method for this purpose through the analysis of anomalous dispersion effects. nih.gov

The Flack parameter, x, is a refined value in the crystallographic analysis of non-centrosymmetric structures that allows for the determination of the absolute structure. nih.gov It is calculated by modeling the diffraction intensities as a combination of the two possible enantiomers.

The interpretation of the refined Flack parameter is straightforward:

A value of x close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration is correct.

A value of x close to 1 suggests that the absolute configuration is incorrect and should be inverted.

A value of x near 0.5 implies that the crystal is a racemic twin, containing equal amounts of both enantiomers.

This analysis is only applicable if the molecule is chiral and crystallizes in a non-centrosymmetric space group. The parent this compound molecule is achiral.

Table 2: Interpretation of the Flack Parameter (x)

Refined Value of x Interpretation
~ 0 The absolute configuration of the structural model is correct.
~ 1 The absolute configuration of the structural model is incorrect; the inverted structure is correct.
~ 0.5 The crystal is likely a racemic twin or the data lacks sufficient anomalous signal.
Outside 0-1 The value is physically meaningless, often due to very weak anomalous scattering.

Advanced Optical Spectroscopic Techniques

Chiroptical spectroscopic techniques are essential for studying chiral molecules, providing information that is inaccessible through conventional spectroscopy. These methods rely on the differential interaction of chiral matter with circularly polarized light.

Electronic Circular Dichroism (ECD) and Chiroptical Properties

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub Non-zero ECD signals, known as Cotton effects, are only observed for chiral substances in regions of UV-Vis absorption. nih.gov

For a chiral derivative of this compound, the ECD spectrum would serve as a unique fingerprint of its stereochemistry. Key applications include:

Absolute Configuration Assignment: The ECD spectra of two enantiomers are exact mirror images of each other. unipi.it By comparing an experimental ECD spectrum to one predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a specific enantiomer, the absolute configuration can be unambiguously assigned. acs.org

Conformational Analysis: ECD spectra are highly sensitive to the molecule's conformation in solution. Changes in the solvent or temperature that alter the conformational equilibrium can lead to significant changes in the ECD spectrum.

The sign and intensity of the Cotton effects in an ECD spectrum are directly related to the spatial arrangement of the chromophores within the chiral molecule. researchgate.net

Raman Optical Activity (ROA) Spectroscopy for Nonplanarity Detection

Raman Optical Activity (ROA) is a powerful vibrational chiroptical technique that measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light from a chiral molecule. wikipedia.orgacs.org ROA provides detailed stereochemical information about molecules in solution, making it highly complementary to ECD and X-ray crystallography. wikipedia.org

Key features and applications of ROA for chiral analogs of this compound would include:

Sensitivity to Chirality: ROA spectra are exquisitely sensitive to the three-dimensional structure, including the conformation of the flexible cyclohexyl ring and the orientation of the acetamide group. nih.gov

Structural Detail: The technique provides a rich vibrational spectrum with positive and negative bands that can be correlated with specific vibrational modes of the molecule, such as the amide I (C=O stretch) band. nih.govaip.org This allows for a detailed probe of the chiral environment around different functional groups.

Nonplanarity Detection: ROA is particularly effective at detecting subtle deviations from planarity and probing the chirality of stereocenters, making it an ideal tool for studying the conformation of chiral molecules in their natural solution state. nih.gov

The interpretation of complex ROA spectra often requires computational modeling to assign the observed bands and relate them to specific structural features. nih.gov

Theoretical and Computational Studies of 2 Cyclohexylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. mdpi.comuci.edunih.gov DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach is widely used to predict a range of properties, including optimized geometries, vibrational frequencies, and electronic characteristics. nih.govnih.gov The B3LYP hybrid functional is a commonly employed method in such studies. researchgate.netscifiniti.com

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on its potential energy surface. nih.govcore.ac.uknih.gov For 2-Cyclohexylacetamide, this process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.

Conformational analysis, an extension of geometry optimization, explores the various spatial arrangements (conformers) of a molecule that result from rotation around its single bonds. semanticscholar.org The flexibility of this compound arises from two main sources: the puckering of the cyclohexyl ring and the rotation around the single bonds connecting the ring to the acetamide (B32628) group.

Cyclohexyl Ring Conformations: The cyclohexane (B81311) ring typically adopts a stable "chair" conformation, but other forms like the "boat" or "twist-boat" can exist. DFT calculations can determine the relative energies of these conformers to identify the most predominant form.

Side-Chain Rotation: Significant conformational variability comes from the rotation about the C-C bond linking the cyclohexyl ring to the carbonyl carbon and the C-N amide bond.

DFT calculations can map the potential energy surface by systematically rotating these bonds, allowing for the identification of all stable conformers and the energy barriers that separate them. semanticscholar.org This analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents typical bond lengths and angles that would be determined through DFT calculations, based on standard values for similar functional groups.

ParameterBond/AngleCalculated Value (B3LYP)
Bond Lengths (Å)
C=O (Carbonyl)~1.23 Å
C-N (Amide)~1.36 Å
C-C (Cyclohexyl)~1.54 Å
N-H~1.01 Å
**Bond Angles (°) **
O=C-N~122°
C-N-H~120°
C-C-C (in ring)~111°

DFT calculations are a reliable tool for simulating vibrational spectra, such as Infrared (IR) and Raman spectra. arxiv.orgcardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the normal modes of vibration. cardiff.ac.uk These theoretical spectra serve as an invaluable aid in the assignment and interpretation of experimental data. scifiniti.comnih.gov

IR Spectroscopy: Theoretical IR intensities are calculated from the changes in the molecule's dipole moment during each vibration.

Raman Spectroscopy: Raman activities are determined by changes in the molecule's polarizability. arxiv.org

The simulated spectra for this compound would show characteristic peaks for its functional groups. For instance, the C=O stretch of the amide group (Amide I band) is a strong IR absorber, typically appearing in the 1600–1800 cm⁻¹ region. semanticscholar.org The N-H bending (Amide II band) and C-N stretching vibrations also produce distinct signals. semanticscholar.org It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and achieve better agreement with experimental results. nih.gov

Electronic spectra, such as UV-Vis spectra, can be simulated using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, providing insight into the molecule's electronic structure and how it absorbs light. nih.govresearchgate.net

Table 2: Representative Calculated Vibrational Frequencies for this compound This table provides an example of key vibrational modes and their expected frequencies as calculated by DFT. Experimental values may differ slightly.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Expected IR Intensity
N-H StretchAmide N-H~3400Medium
C-H StretchCyclohexyl C-H2850 - 3000Strong
C=O Stretch (Amide I)Amide C=O~1680Very Strong
N-H Bend (Amide II)Amide N-H~1550Strong
C-N Stretch (Amide III)Amide C-N~1300Medium

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. growingscience.comnih.gov

HOMO: Represents the ability of a molecule to donate an electron. Its energy is related to the ionization potential. growingscience.comsemanticscholar.org

LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity. growingscience.comsemanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. semanticscholar.orgresearchgate.net Conversely, a small gap suggests that the molecule is more reactive. researchgate.net DFT calculations provide accurate estimations of the energies of these orbitals and the resulting gap, allowing for the prediction of this compound's stability and potential for participating in chemical reactions. Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. nih.gov

Table 3: Example HOMO-LUMO Energy Values and Related Quantum Chemical Descriptors This table illustrates the type of data generated from a DFT analysis of molecular orbitals.

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO-+1.5
Energy Gap ΔE ELUMO - EHOMO 8.0
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO-1.5
Chemical Hardnessη(I - A) / 24.0
Electronegativityχ(I + A) / 22.5

Mulliken population analysis is a computational method used to estimate the partial atomic charges on each atom within a molecule. wikipedia.org These charges arise from the distribution of electrons and are crucial for understanding a molecule's electrostatic properties, such as its dipole moment and intermolecular interactions.

In this compound, the analysis would be expected to show a significant negative charge on the highly electronegative oxygen atom of the carbonyl group and a lesser negative charge on the nitrogen atom. Conversely, the carbonyl carbon and the hydrogen atoms attached to nitrogen and carbon would exhibit positive charges. researchgate.net This charge distribution is fundamental to the molecule's ability to act as a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. wikipedia.orgq-chem.com

Electron density analysis provides a visual map of where electrons are concentrated within the molecule, corroborating the charge distribution and highlighting regions of high and low electron density that are susceptible to electrophilic or nucleophilic attack.

Table 4: Illustrative Mulliken Atomic Charges for Key Atoms in this compound This table shows representative partial charges (in elementary charge units, e) on selected atoms, as would be predicted by a Mulliken analysis.

AtomElementIllustrative Mulliken Charge (e)
O(1)Oxygen-0.55
N(1)Nitrogen-0.40
C(1)Carbonyl Carbon+0.60
H(N1)Amide Hydrogen+0.25
H(N2)Amide Hydrogen+0.25
C(alpha)Carbon adjacent to C=O+0.10
H(cyclohexyl)Cyclohexyl Hydrogens+0.05 to +0.15

The amide functional group in this compound is capable of forming strong intermolecular hydrogen bonds. The N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are critical in determining the physical properties of the compound in its condensed phases (solid and liquid).

DFT can be used to model these interactions by calculating the interaction energy between two or more molecules. frontiersin.org A common theoretical model involves the formation of a dimer, where two this compound molecules are linked by a pair of N-H···O=C hydrogen bonds. By comparing the total energy of the dimer to the sum of the energies of two isolated monomers, the stabilization energy of the hydrogen bonds can be precisely calculated. researchgate.net This analysis helps explain properties like boiling point, melting point, and solubility.

The amide bond is characterized by a resonance structure where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π-system. nih.gov This gives the C-N bond a significant partial double-bond character, which leads to a planar geometry for the amide group and a substantial rotational barrier around the C-N bond. nih.govnih.gov

DFT calculations can quantify the energetic consequences of this resonance. The resonance energy can be estimated by comparing the energy of the actual molecule with that of a hypothetical structure where such delocalization is not possible. Furthermore, DFT is used to calculate the energy barrier to rotation around the C-N bond, which provides a direct measure of the strength of the resonance stabilization. nih.gov For a simple amide like formamide, this resonance energy can be substantial. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Approach

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define chemical bonds, atomic interactions, and the properties of atoms within a molecule. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on zero-flux surfaces in the gradient vector field of the electron density. wikipedia.orguni-rostock.de

A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. wiley-vch.de The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the nature of the chemical bond. For instance, the value of ρ at the BCP correlates with the bond order, while the sign of ∇²ρ distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (ionic, van der Waals, hydrogen bonds) (∇²ρ > 0). wiley-vch.de

Table 1: Potential QTAIM Parameters for Covalent Bonds in this compound (Hypothetical)

Bond TypeExpected Electron Density at BCP (ρ) (a.u.)Expected Laplacian of Electron Density (∇²ρ) (a.u.)Bond Character
C-C (cyclohexane)~0.24 - 0.26< 0Covalent
C-N (amide)~0.28 - 0.32< 0Covalent, polar
C=O (amide)> 0.40< 0Covalent, polar
C-H~0.26 - 0.28< 0Covalent

Note: The values in this table are hypothetical and based on general principles of QTAIM analysis for similar organic molecules. Actual values would require specific quantum chemical calculations for this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Delineation

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution to the pro-crystal electron density from the molecule of interest is equal to the contribution from all other molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds and van der Waals forces.

Based on the structure of this compound, the primary intermolecular interactions would be expected to be:

N—H⋯O Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This is a strong and directional interaction that would likely play a dominant role in the crystal packing of this compound, leading to the formation of chains or dimers.

H⋯H Contacts: The numerous hydrogen atoms on the cyclohexane ring and the acetyl group would lead to a high percentage of H⋯H contacts, which are a manifestation of van der Waals forces.

C—H⋯O Interactions: Weaker C-H groups, particularly those on the carbon adjacent to the carbonyl group, could potentially act as weak hydrogen bond donors to the carbonyl oxygen of a neighboring molecule.

Table 2: Predicted Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds

Interaction TypeDonorAcceptorExpected Contribution to Hirshfeld SurfaceNature of Interaction
N—H⋯OAmide N-HCarbonyl OxygenSignificantHydrogen Bond
H⋯HC-H groupsC-H groupsHighvan der Waals
C—H⋯OCyclohexyl/Acetyl C-HCarbonyl OxygenModerateWeak Hydrogen Bond

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions. The method involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and scoring them based on their predicted binding affinity.

While there are no specific molecular docking studies focused solely on this compound, a structurally related compound, N-(3-(1H-Imidazol-4-yl)propyl)-2-cyclohexylacetamide, has been identified as a potent and selective ligand for the human histamine H4 receptor. This suggests that the this compound moiety can be a key component in the design of ligands that interact with specific protein targets.

In a hypothetical docking study of this compound with a protein receptor, the following interactions would be anticipated:

The amide group could form hydrogen bonds with amino acid residues in the binding pocket, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor.

The cyclohexyl ring , being a bulky and hydrophobic group, would likely engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

These interactions are crucial for the stability of the ligand-protein complex. The specific binding mode and affinity would depend on the topology and chemical nature of the protein's binding site.

Table 3: Potential Ligand-Protein Interactions for this compound in a Hypothetical Binding Pocket

Molecular MoietyPotential Interacting Amino Acid ResiduesType of Interaction
Amide N-HAspartate, Glutamate, Serine, ThreonineHydrogen Bond (Donor)
Amide C=OArginine, Lysine, Serine, Threonine, HistidineHydrogen Bond (Acceptor)
Cyclohexyl RingLeucine, Isoleucine, Valine, Alanine, PhenylalanineHydrophobic, van der Waals

Computational Chemistry and Modeling of Amide Degradation Products

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a valuable tool for investigating reaction mechanisms and predicting the products of chemical degradation. For this compound, the primary degradation pathway of interest is the hydrolysis of the amide bond, which can occur under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Computational studies on the acid-catalyzed hydrolysis of simple amides suggest a mechanism that typically involves the following steps:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the nitrogen atom.

Cleavage of the C-N bond to release an amine (or ammonia) and a carboxylic acid.

For this compound, this pathway would lead to the formation of cyclohexylacetic acid and ammonia (B1221849).

Base-Catalyzed Hydrolysis: The base-catalyzed mechanism, as investigated by computational models, generally proceeds via:

Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate.

Departure of the amide anion (or a related species), which is a poor leaving group but can be facilitated by proton transfer from a solvent molecule.

The final products are the carboxylate salt (cyclohexylacetate) and ammonia.

Thermal Degradation: In the absence of water, thermal degradation of amides can proceed through different pathways. DFT studies can be used to calculate the activation energies for various bond-breaking processes. For this compound, at high temperatures, cleavage of the C-N bond or other C-C bonds could occur, leading to a more complex mixture of degradation products. However, hydrolysis is the more common degradation pathway under physiological or environmental conditions.

Based on established amide chemistry and computational studies of related molecules, the primary degradation products of this compound via hydrolysis are predictable.

Table 4: Predicted Degradation Products of this compound via Hydrolysis

Degradation PathwayReagentsPrimary Products
Acid-Catalyzed HydrolysisH₂O, H⁺Cyclohexylacetic acid, Ammonium (B1175870) ion (NH₄⁺)
Base-Catalyzed HydrolysisH₂O, OH⁻Cyclohexylacetate ion, Ammonia (NH₃)

Reactivity and Chemical Transformations of 2 Cyclohexylacetamide

Oxidation Reactions

The oxidation of 2-cyclohexylacetamide can target the C-H bonds of the cyclohexyl ring. The outcome of the reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a powerful oxidizing agent capable of oxidizing a wide array of organic compounds. youtube.com While specific studies on the exhaustive oxidation of this compound by KMnO₄ are not extensively documented, the reaction is expected to proceed at the cyclohexyl moiety. Under harsh conditions, such as elevated temperatures and acidic or basic solutions, KMnO₄ can cleave carbon-carbon bonds. youtube.comnitrkl.ac.in The oxidation of the cyclohexyl ring in this compound would likely lead to the formation of various oxygenated products, ultimately resulting in the cleavage of the ring to produce dicarboxylic acids, with adipic acid being a plausible product. The amide group itself is generally resistant to oxidation under these conditions.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide can be used as a selective oxidizing agent, often in the presence of a metal catalyst. In a notable study, N-cyclohexylacetamide (a constitutional isomer of this compound, used here as a proxy for reactivity at the cyclohexyl ring) undergoes regio- and enantioselective oxidation of its aliphatic C-H bonds with hydrogen peroxide, catalyzed by a chiral manganese complex. This reaction demonstrates a high degree of control, selectively oxidizing the methylenic C-H bonds at the C3 and C4 positions of the cyclohexane (B81311) ring to form the corresponding ketones. The presence of the amide substituent significantly influences the reaction's selectivity, directing the oxidation preferentially to the C3 position with good enantioselectivity.

Oxidizing SystemSubstrateKey Findings
H₂O₂ / Manganese CatalystN-cyclohexylacetamideExcellent yield and regioselectivity towards the C3 position of the cyclohexyl ring.
Good enantioselectivity (63% ee) is achieved in this chiral desymmetrization.
The amide group directs the oxidation, enhancing selectivity compared to simpler substituted cyclohexanes.

Reduction Reactions

The amide functional group in this compound is relatively resistant to reduction but can be converted to an amine using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including amides. It is the reagent of choice for the reduction of amides to amines. The reaction of this compound with LiAlH₄ in an appropriate ether solvent (like diethyl ether or tetrahydrofuran), followed by an aqueous workup, will reduce the carbonyl group (C=O) completely to a methylene (B1212753) group (CH₂). This transformation yields the corresponding primary amine, 2-cyclohexylethanamine.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a much milder and more selective reducing agent than LiAlH₄. It readily reduces aldehydes and ketones but is generally unreactive towards amides under standard conditions. Therefore, treating this compound with sodium borohydride in an alcoholic solvent will typically result in no reaction. For the reduction to proceed with a borohydride-based reagent, the amide must first be "activated" to increase its electrophilicity. One method involves activation with triflic anhydride (B1165640) (Tf₂O), followed by reduction with NaBH₄.

Reducing AgentReactivity with this compoundProduct
Lithium Aluminum Hydride (LiAlH₄)Highly reactive; reduces the amide group.2-Cyclohexylethanamine
Sodium Borohydride (NaBH₄)Generally unreactive under standard conditions.No reaction

Nucleophilic Substitution Reactions of the Amide Group

The direct nucleophilic acyl substitution on an amide is challenging because the amide anion (R₂N⁻) is a very poor leaving group. pressbooks.pub The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl oxygen, giving the C-N bond partial double bond character and strengthening it. nih.gov Consequently, for a nucleophilic substitution to occur, the amide group must be activated. libretexts.orgnih.gov

This activation is typically achieved by treating the amide with a strong electrophile that reacts with the carbonyl oxygen, converting it into a better leaving group. Reagents like triflic anhydride (Tf₂O) are effective for this purpose. The reaction proceeds through a highly electrophilic intermediate, such as a nitrilium ion or an O-triflylimidate, which is then readily attacked by a wide range of nucleophiles. This two-step sequence allows for the formal substitution of the amide group, enabling the synthesis of other carboxylic acid derivatives from this compound. rsc.org

Hydrolysis of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis to yield cyclohexylacetic acid and ammonia (B1221849) (or their respective conjugate acid/base forms depending on the pH). This reaction is typically very slow under neutral conditions but can be significantly accelerated by catalysis with acid or base.

In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, this compound undergoes hydrolysis. The mechanism for this reaction is well-studied and involves several key steps. acs.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (ammonia).

Elimination of Ammonia: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ammonia molecule (NH₃) as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final product, cyclohexylacetic acid, and regenerate the hydronium ion catalyst.

Studies on the hydrolysis of N-cyclohexylacetamide have shown that the formation of the tetrahedral intermediate can be reversible. This is evidenced by oxygen-18 exchange experiments, where the amide, upon incubation in H₂¹⁸O, incorporates the isotope into its carbonyl group faster than it hydrolyzes, indicating that the intermediate can revert to the starting material. acs.org

Base-Catalyzed Hydrolysis

The hydrolysis of amides, such as this compound, under basic conditions is a fundamental organic reaction that leads to the cleavage of the amide bond. This process is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group.

The generally accepted mechanism for the base-catalyzed hydrolysis of amides involves a nucleophilic acyl substitution pathway. The reaction proceeds through the formation of a tetrahedral intermediate. nih.gov In this mechanism, the hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound molecule. This results in the formation of a transient, unstable tetrahedral intermediate. The subsequent collapse of this intermediate involves the departure of the leaving group, which in this case is the amide anion (R-NH⁻). However, since the amide anion is a poor leaving group, the reaction is often facilitated by the protonation of the nitrogen atom by a water molecule, leading to the formation of a carboxylic acid and an amine.

In the context of related compounds like chloroacetamides, base-catalyzed hydrolysis has been observed to proceed via an intermolecular S(_N)2 reaction, resulting in hydroxy-substituted derivatives, or in some instances, through the cleavage of the amide bond itself. nih.govresearchgate.net The specific pathway and reactivity can be significantly influenced by subtle differences in the chemical structure of the amide. nih.govresearchgate.net For the hydrolysis of amides in general, the rate-limiting step is the dissociation of the C-N bond in the tetrahedral intermediate. nih.gov This is in contrast to the hydrolysis of esters, where the formation of the tetrahedral intermediate is typically the rate-determining step because alkoxides are better leaving groups than amides. nih.gov

Cyclohexyl-CH₂-CONH₂ + OH⁻ → Cyclohexyl-CH₂-COO⁻ + NH₃

This reaction ultimately yields cyclohexylacetate and ammonia upon acidification of the carboxylate salt.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a common strategy employed to modify a chemical compound to enhance its properties for specific analytical techniques or to create new molecules with desired functionalities. For this compound, derivatization can be crucial for improving its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis and for synthesizing novel derivatives.

Gas chromatography-mass spectrometry is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. nih.gov However, compounds containing polar functional groups, such as the amide group in this compound, often exhibit poor chromatographic behavior due to their low volatility and tendency to adsorb onto the chromatographic column. Silylation is a widely used derivatization technique to address these issues. nih.govsigmaaldrich.com

The process involves replacing the active hydrogen atoms in the amide group with a trimethylsilyl (B98337) (TMS) group. researchgate.net This is typically achieved by reacting this compound with a silylating agent. Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comgoogle.com The reaction is often carried out in the presence of a catalyst, such as pyridine, and may require heating to proceed to completion. brjac.com.br

The resulting trimethylsilyl derivative of this compound is more volatile and thermally stable, leading to improved peak shape and resolution in GC-MS analysis. nih.gov The silylation reaction for an amide group can be generalized as follows:

R-CONH₂ + (CH₃)₃Si-X → R-CONH-Si(CH₃)₃ + HX

Where R represents the cyclohexylmethyl group and X is the leaving group from the silylating agent.

Parameter Description
Analyte This compound
Derivatization Technique Silylation
Purpose Enhance volatility and thermal stability for GC-MS analysis. nih.gov
Common Reagents N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comgoogle.com
Typical Catalyst Pyridine. brjac.com.br
Reaction Product Trimethylsilyl derivative of this compound.
Benefit Improved chromatographic peak shape and resolution. nih.gov

Beyond analytical applications, the functional groups of this compound can be chemically modified to synthesize new molecules with potentially different biological or chemical properties. The amide group, for instance, can undergo various transformations.

One potential derivatization is the reduction of the amide to an amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction would convert this compound into 2-cyclohexylethanamine.

Cyclohexyl-CH₂-CONH₂ + [H] → Cyclohexyl-CH₂-CH₂-NH₂

Another possibility is the dehydration of the amide to form a nitrile. This reaction is typically carried out using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). This would yield cyclohexylacetonitrile.

Cyclohexyl-CH₂-CONH₂ → Cyclohexyl-CH₂-C≡N + H₂O

These transformations create new compounds with distinct chemical functionalities, opening avenues for further synthetic modifications and the exploration of their properties.

Electrochemical Oxidation Studies

Electrochemical methods, particularly voltammetry, provide a powerful platform for investigating the oxidation and reduction behavior of chemical compounds. researchgate.net These techniques can elucidate reaction mechanisms, determine the number of electrons transferred, and quantify the concentration of electroactive species. nih.gov

The electrochemical oxidation of this compound can be studied using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). nih.gov A typical voltammetric experiment involves a three-electrode system: a working electrode, a reference electrode, and a counter electrode. libretexts.org By applying a potential that is varied over time to the working electrode, the resulting current is measured, providing insights into the electrochemical processes occurring at the electrode surface. researchgate.net

For this compound, the oxidation is likely to occur at the amide functional group. The mechanism could involve the initial one-electron oxidation of the nitrogen atom to form a radical cation. This intermediate could then undergo further chemical reactions, such as deprotonation, leading to the formation of other species. The specific oxidation potential and the nature of the subsequent reactions would depend on the experimental conditions, including the solvent, supporting electrolyte, and the material of the working electrode. mdpi.com

The analysis of the relationship between peak potential and scan rate, as well as the shape of the voltammetric peaks, can help in determining whether the process is diffusion-controlled or adsorption-controlled and can provide information about the kinetics of the electron transfer process. mdpi.comresearchgate.net

Parameter Description
Technique Voltammetry (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry). nih.gov
Purpose To study the oxidation mechanism of this compound.
Typical Setup Three-electrode system (working, reference, counter electrodes). libretexts.org
Potential Oxidation Site Amide functional group.
Possible Initial Step One-electron oxidation of the nitrogen atom to form a radical cation. mdpi.com
Factors Influencing Oxidation Solvent, supporting electrolyte, working electrode material. mdpi.com

Biological Activity and Pharmacological Potential

General Biological Activity of Acetamide (B32628) Derivatives

Acetamide derivatives are recognized as important scaffolds in both natural products and synthetic drugs. Their versatile structure allows for modifications that can lead to a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Numerous acetamide derivatives have been investigated for their potential as anti-inflammatory agents. A significant area of this research focuses on the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.

COX-II Inhibition: Many acetamide derivatives have been designed as selective COX-II inhibitors. This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) galaxypub.coarchivepp.comarchivepp.com. The acetamide functional group is amenable to prodrug design for COX-II inhibitors, allowing for improved pharmacokinetic properties archivepp.comarchivepp.com.

Structural Diversity: The anti-inflammatory activity of acetamide derivatives is linked to a variety of chemical structures. For instance, compounds incorporating pyrazole (B372694), triazole, and thiazole (B1198619) rings attached to an acetamide moiety have shown notable anti-inflammatory potential galaxypub.coarchivepp.com. Phenoxy acetamide derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities nih.gov.

Table 1: Examples of Acetamide Derivatives with Anti-inflammatory Activity

Derivative ClassMechanism of ActionReference
Pyrazole acetamidesCOX-II Inhibition galaxypub.coarchivepp.com
Triazole acetamidesCOX-II Inhibition galaxypub.coarchivepp.com
Thiazole acetamidesSelective COX-II Inhibition galaxypub.coarchivepp.com
Phenoxy acetamidesAnti-inflammatory, Analgesic nih.gov

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and acetamide derivatives have emerged as a promising class of compounds in this area.

Broad-Spectrum Activity: Various acetamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria nih.gov. For example, novel derivatives of 2-mercaptobenzothiazole containing an acetamide linkage have shown significant antibacterial activity acs.orgnih.gov.

Mechanism of Action: Some acetamide derivatives are thought to exert their antibacterial effects by inhibiting essential bacterial enzymes. Molecular docking studies have suggested that certain acetamide derivatives can interact with bacterial kinases and DNA gyrases, crucial for bacterial survival acs.org.

Specific Examples: Benzimidazole-based acetamide derivatives have been synthesized and screened for their in vitro antimicrobial activity, with some compounds showing promising results against Pseudomonas aeruginosa and various fungi researchgate.net. Additionally, 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) has demonstrated antimicrobial activity against a range of bacteria and fungi acs.org.

The development of novel anticancer agents is a critical area of pharmaceutical research, and acetamide derivatives have shown potential in this field.

Cytotoxic Activity: A number of novel acetamide derivatives have been synthesized and evaluated for their antiproliferative potency against various cancer cell lines. For instance, quinazolinone acetamides have displayed cytotoxicity against lung, prostate, colon, breast, and cervical cancer cell lines nih.gov.

Targeting Cancer-Related Enzymes: Some acetamide-based compounds have been designed as inhibitors of enzymes that are overexpressed in tumors, such as heme oxygenase-1 (HO-1). Inhibition of HO-1 is considered a potential antitumor strategy, and certain acetamide derivatives have shown potent inhibitory activity against this enzyme nih.govacs.org.

Induction of Apoptosis: Research has indicated that some acetamide derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, certain novel acetamide derivatives were found to inhibit DNA synthesis and induce apoptosis in breast cancer cell lines researchgate.net.

Table 2: Anticancer Activity of Selected Acetamide Derivatives

Derivative ClassTarget Cancer Cell LinesMechanism of ActionReference
Quinazolinone acetamidesLung, Prostate, Colon, Breast, CervicalCytotoxicity nih.gov
Pyridin-4-ylimino)acetamidesLeukemia, Lung, Breast, ColonAntiproliferative globalresearchonline.net
Imidazole-based acetamidesProstate, Lung, GlioblastomaHO-1 Inhibition nih.govacs.org

Specific Biological Roles of 2-Cyclohexylacetamide

While the broader class of acetamide derivatives has been extensively studied, research on the specific biological roles of this compound is more focused. Its primary significance lies in its utility as a building block in chemical synthesis and its potential, though not definitively proven, as a plant metabolite.

A significant and well-documented role of this compound is as a key intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the field of peptidomimetics smolecule.com.

Peptidomimetic Scaffolds: this compound is utilized in the construction of hydantoin-based universal peptidomimetic scaffolds. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as better stability and oral bioavailability smolecule.com. These scaffolds are designed to mimic protein secondary structures like α-helices and β-turns, which are crucial for biological activity smolecule.com.

Intermediate in Synthesis: The synthesis of various heterocyclic compounds with potential biological activities can involve 2-cyano-N-cyclohexylacetamide, a derivative of this compound, as a starting material or intermediate researchgate.net. This highlights its versatility as a building block in medicinal chemistry. The development of novel synthetic methodologies continues to expand the utility of such intermediates in creating diverse molecular architectures for drug discovery zlchemi.com.

Enzyme Inhibition Potential (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, playing a vital role in cholinergic neurotransmission. mdpi.com The inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. mdpi.comnih.gov Inhibitors of this enzyme prevent the degradation of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing nerve signaling. nih.gov

Although direct studies on this compound's activity against AChE are not prominent, the structural features of other known inhibitors provide some context. For instance, various synthetic and natural compounds have been shown to possess AChE inhibitory activity. mdpi.com The efficacy of these inhibitors often depends on their ability to interact with the active site of the enzyme. While there is no direct evidence, the potential for this compound to act as an AChE inhibitor would depend on how its cyclohexyl and acetamide moieties fit within the enzyme's active gorge and interact with key amino acid residues. For comparison, a novel, highly potent dual inhibitor of AChE and Glycogen synthase kinase 3β (GSK3β), which incorporates a cyclopropanecarboxamide group, has been developed for the potential treatment of Alzheimer's disease. nih.gov

Protein Kinase Inhibitor Activity of Pyrimidine (B1678525) Derivatives

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com Consequently, kinase inhibitors are a major class of anticancer drugs. mdpi.com The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, found in numerous kinase inhibitors because it can mimic the adenine ring of ATP, the natural substrate for kinases. This allows pyrimidine derivatives to bind to the ATP-binding site of kinases, inhibiting their activity. mdpi.com

Numerous pyrimidine-based compounds have been developed as potent inhibitors of various kinases, including Aurora kinases, which are crucial for cell cycle regulation. mdpi.comnih.gov While no specific pyrimidine derivatives of this compound are described in the available research, it is theoretically possible to synthesize such compounds. By functionalizing the acetamide nitrogen of this compound with a pyrimidine ring, novel molecules could be created. The potential of these hypothetical derivatives as kinase inhibitors would depend on the specific substitution patterns on the pyrimidine ring and how the entire molecule interacts with the kinase active site.

The table below shows examples of pyrimidine derivatives and their inhibitory activity against Aurora A kinase, illustrating the potential of this chemical class.

Compound NameStructureAurora A IC₅₀ (nM)
Alisertib (MLN8237)Pyrimidine Derivative1.2
Barasertib (AZD1152)Pyrimidine Derivative0.37 (for Aurora B)
ENMD-2076Pyrimidine Derivative14 (for Aurora A)

This table presents data for known pyrimidine-based kinase inhibitors to illustrate the activity of the scaffold, not specific derivatives of this compound. mdpi.com

Mechanism of Action Studies

The mechanism of action for any compound is dictated by its molecular interactions with biological targets and its subsequent influence on cellular pathways.

The amide bond is a fundamental functional group in biological chemistry, central to the structure of proteins and present in many pharmaceuticals. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These interactions are crucial for the binding of drugs to their protein targets. nih.gov In the context of this compound, the acetamide moiety provides the capacity for such hydrogen bonding, which would be critical for its interaction with any potential enzyme or receptor target. For example, studies on other acetamide-containing molecules have shown that the amide group forms strong hydrogen bonds with amino acid residues in the active sites of enzymes. nih.gov

A compound's influence on biochemical pathways is a direct consequence of its interaction with specific molecular targets. mdpi.com If this compound were to inhibit an enzyme like acetylcholinesterase, it would directly modulate the cholinergic pathway, leading to an increase in acetylcholine levels. nih.gov Similarly, if a pyrimidine derivative of this compound were to inhibit a protein kinase, it could interfere with cell cycle progression, apoptosis, or signal transduction pathways, which are often dysregulated in cancer. mdpi.comnih.gov Without confirmed biological targets for this compound, its effects on specific biochemical pathways remain speculative.

In a biological system, molecules can undergo various reactions. Nucleophilic substitution and addition reactions are common, often facilitated by enzymes. libretexts.orgopenstax.org The amide bond in this compound is generally stable and not highly reactive towards nucleophiles under physiological conditions. The carbonyl carbon of an amide is less electrophilic than that of a ketone or aldehyde. However, enzymatic activation could potentially make it susceptible to nucleophilic attack. Biological nucleophiles, such as the thiolate side chain of cysteine residues, are important for many cellular processes and can react with electrophilic species. nih.gov While amides themselves are not strong electrophiles, metabolic processes could potentially modify the structure of this compound to a more reactive form, although no evidence for this is currently available.

Structure-Activity Relationship (SAR) Studies for Cyclohexyl Amides

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. nih.gov For compounds containing a cyclohexyl amide core, SAR studies explore how modifications to different parts of the molecule affect its potency and selectivity.

Research on N-acetamide substituted pyrazolopyrimidines has shown that N,N-disubstitutions on the terminal acetamide can be modified to introduce diverse chemical groups without losing affinity for the target, in this case, the translocator protein (TSPO). nih.gov Another study on phenyldihydropyrazolones, which explored substitutions on a pyrazolone nitrogen, found that more apolar (less water-soluble) compounds generally showed better activity against Trypanosoma cruzi. frontiersin.org

Lipophilicity: The size and nature of substituents can affect the compound's solubility and ability to cross cell membranes. Often, an optimal level of lipophilicity is required for activity. frontiersin.org

Steric Effects: The size and shape of substituents (like the cyclohexyl ring) influence how the molecule fits into a binding pocket. uzh.ch

Electronic Effects: The addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the amide bond and other parts of the molecule, affecting binding interactions.

The following table summarizes general SAR findings from related classes of compounds.

Compound ClassStructural Moiety ModifiedGeneral SAR FindingReference
PyrazolopyrimidinesN,N-disubstitution of terminal acetamideDiverse chemical moieties can be introduced without sacrificing target affinity. nih.gov
PhenyldihydropyrazolonesSubstituents on pyrazolone nitrogenMore apolar compounds generally exhibited better activity. frontiersin.org
Hydrazine-1-carbothioamidesCyclohexyl vs. tert-butyl groupSubstitution significantly altered the preferred molecular conformation (extended vs. folded). uzh.ch

These studies collectively suggest that both the cyclohexyl ring and the acetamide group are amenable to chemical modification, which could be used to optimize the pharmacological properties of potential this compound-based drug candidates.

In Vitro and In Vivo Biological Evaluation

Currently, publicly available scientific literature lacks specific and detailed research findings from in vitro and in vivo biological evaluations conducted directly on the chemical compound this compound. While studies exist for structurally related molecules, such as N-Cyclohexylacetamide and other acetamide derivatives, this information does not directly correspond to the biological activity of the this compound isomer.

Research on analogous compounds suggests potential avenues for the biological investigation of this compound. For instance, various acetamide derivatives have been explored for a range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticonvulsant properties. However, it is crucial to emphasize that the specific position of the cyclohexyl group on the acetamide structure, as in this compound, would significantly influence its chemical properties and, consequently, its biological effects. Therefore, direct extrapolation of data from other isomers or derivatives is not scientifically valid.

Without specific research data, the creation of detailed data tables and an in-depth discussion of research findings for this compound is not possible at this time. The scientific community awaits dedicated studies to uncover the biological activity and pharmacological potential of this particular chemical entity.

Environmental Fate and Ecotoxicological Considerations

Persistence and Degradation Pathways in the Environment

The persistence of 2-Cyclohexylacetamide in the environment is governed by its susceptibility to biological and chemical degradation processes. These processes determine the compound's half-life and the nature of its transformation products.

One potential pathway, by analogy to the microbial metabolism of other cyclic compounds, involves the initial oxidation of the cyclohexane (B81311) ring. For instance, studies on the degradation of cyclohexylamine (B46788) by certain bacteria have shown a pathway involving its conversion to cyclohexanone. A similar initial step for this compound could lead to the formation of intermediates that are more amenable to further degradation. The subsequent opening of the ring would lead to aliphatic compounds that can be utilized by microorganisms as carbon and nitrogen sources, eventually leading to mineralization (the complete breakdown to carbon dioxide, water, and inorganic forms of nitrogen). The rate of biodegradation is expected to be influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial communities.

The amide bond in this compound can undergo hydrolysis, a chemical reaction with water that cleaves the bond to form cyclohexylacetic acid and ammonia (B1221849). This reaction can be catalyzed by acids or bases. allen.infiveable.mechemguide.co.ukmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. allen.inmasterorganicchemistry.com In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. allen.in Generally, the hydrolysis of amides is a slow process under neutral environmental pH and ambient temperatures, often requiring heating or the presence of strong acids or bases to proceed at a significant rate. masterorganicchemistry.comacs.org Therefore, in typical environmental scenarios, abiotic hydrolysis is not expected to be a rapid degradation pathway for this compound.

The tendency of a chemical to move from water or soil into the air is known as volatilization. This property can be estimated using the Henry's Law constant, which relates the partial pressure of a substance in the air to its concentration in water. accessengineeringlibrary.comwikipedia.org While an experimentally determined Henry's Law constant for this compound is not available, it can be estimated from its vapor pressure and water solubility. Given its chemical structure, this compound is expected to have a low vapor pressure and moderate water solubility, suggesting a low potential for volatilization.

Once in the atmosphere, organic compounds are subject to degradation by photochemically produced hydroxyl radicals (•OH). episuite.dev The rate of this reaction is a key factor in determining the atmospheric half-life of a compound. Using structure-activity relationship (SAR) models like the Atmospheric Oxidation Program (AOPWIN™), it is possible to estimate the rate constant for the reaction of this compound with hydroxyl radicals. episuite.devethz.chchemistryforsustainability.orgresearchgate.net Based on its structure, the atmospheric half-life is predicted to be short, suggesting that any portion of the compound that does volatilize would be rapidly degraded.

Estimated Environmental Fate Properties of this compound

Property Estimated Value/Prediction Method/Basis
Biodegradation Potentially biodegradable, but likely slow. Inferred from structurally similar compounds.
Hydrolysis Slow under neutral environmental conditions. General chemical principles of amide stability. allen.infiveable.mechemguide.co.ukmasterorganicchemistry.com
Volatilization Potential Low Based on expected low vapor pressure and moderate water solubility.

Environmental Reservoirs and Distribution (e.g., Soil Phase)

The distribution of this compound in the environment, particularly its partitioning between water and soil or sediment, is a critical aspect of its environmental fate. This behavior is often quantified by the soil adsorption coefficient (Koc), which is normalized to the organic carbon content of the soil. ecetoc.orgnih.govresearchgate.netut.ee

A high Koc value indicates that a chemical is likely to adsorb to soil and sediment particles, making it less mobile in the environment. Conversely, a low Koc value suggests that the chemical will remain primarily in the water phase and be more mobile. The Koc of a non-ionic organic compound can be estimated from its octanol-water partition coefficient (LogP or Log Kow) using Quantitative Structure-Activity Relationships (QSARs). ecetoc.orgnih.govresearchgate.netnih.gov For this compound, with an estimated LogP value, the Koc is predicted to be low to moderate. This suggests that this compound will have a degree of mobility in the soil and is not expected to strongly bind to organic matter in soil and sediment. Its distribution will therefore be influenced by water flow through soil and within aquatic systems.

Estimated Soil Adsorption and Mobility of this compound

Parameter Estimated Value Implication for Environmental Distribution
LogP (Octanol-Water Partition Coefficient) ~1.1 - 1.5 Indicates a moderate degree of hydrophobicity.

Ecotoxicity and Effects on Biota

The ecotoxicity of a chemical refers to its potential to cause adverse effects on organisms in the environment. This is typically assessed by standardized tests on representative aquatic organisms.

Assessing the acute toxicity of a substance to aquatic life is a fundamental component of its environmental risk assessment. Standard tests are conducted on species from different trophic levels, typically a fish, an invertebrate (like Daphnia magna), and an alga. The results are often expressed as the concentration that is lethal to 50% of the test organisms (LC50) or the concentration that causes a 50% effect (e.g., immobilization) in the test population (EC50) over a specified period.

Remediation Strategies for Amide Contamination

The contamination of soil and water with persistent chemical compounds, including amides, necessitates the development of effective and environmentally sustainable remediation strategies. While traditional methods can be costly and disruptive, newer approaches focus on harnessing natural processes. mdpi.com Advanced oxidation processes (AOPs), which utilize highly reactive species like hydroxyl radicals, have shown promise for the degradation of amide-containing pesticides in soil. scispace.comresearchgate.netdntb.gov.ua However, significant focus has shifted towards bioremediation and phytoremediation, which use biological agents like microorganisms and plants to clean up contaminated environments. onepetro.org These green technologies are considered cost-effective and sustainable alternatives for managing amide contamination. nih.gov

Plant-Microorganism Soil Remediation Schemes

Phytoremediation is an environmental cleanup technology that utilizes the ability of plants to remove, degrade, or contain contaminants from soil and water. medium.comnih.gov The effectiveness of this process is significantly enhanced by the intricate and synergistic interactions between plants and soil microorganisms, particularly within the rhizosphere (the soil region immediately surrounding plant roots). medium.comnih.gov

This symbiotic relationship is a cornerstone of effective soil remediation for organic pollutants:

Rhizosphere Effect : Plants release root exudates—a mixture of sugars, amino acids, and other organic compounds—that serve as a rich energy source for soil microbes. nih.gov This stimulates the growth and metabolic activity of diverse microbial communities, including bacteria and fungi, that are capable of degrading complex organic pollutants. nih.govtandfonline.com

Enhanced Biodegradation : The microbial communities thriving in the rhizosphere can break down contaminants like amides into less toxic or non-toxic substances. nih.gov This process, known as rhizodegradation, transforms harmful chemicals into compounds that can be used by the plants and microbes as a source of nutrients. nih.gov

Improved Plant Health : In return for the carbon source provided by the plant, microbes can promote plant growth and increase plant tolerance to the contaminants. nih.govresearchgate.net They achieve this by producing plant growth hormones, improving nutrient availability, and mitigating pollutant-induced stress.

The success of these schemes depends on selecting appropriate plant species with extensive root systems and the ability to thrive in contaminated conditions, thereby fostering a robust microbial community capable of effective pollutant degradation. nih.govesaa.org

Interactive Table: Roles of Plants and Microbes in Soil Remediation

Component Primary Role in Remediation Mechanism of Action
Plants (e.g., Grasses, Poplars, Willows) Stimulate microbial activity and can uptake/transform some contaminants. nih.govesaa.org Release of root exudates to nourish microbes; uptake of contaminants through roots; transpiration can help contain groundwater pollution. nih.gov
Microorganisms (Bacteria, Fungi) Primary degraders of organic pollutants. medium.comnih.gov Secrete enzymes that break down complex molecules; use contaminants as a source of carbon and energy (mineralization). nih.gov
Plant-Microbe Synergy Accelerated and more efficient removal of contaminants. nih.gov Plants provide an ideal habitat and energy source for pollutant-degrading microbes, while microbes enhance plant health and tolerance to toxicity. nih.gov

Development of Degrading Enzymes and Proteins

At the molecular level, the breakdown of amide compounds is facilitated by specific enzymes produced by soil microorganisms. nih.gov The amide bond is known for its high stability, making its cleavage a challenging chemical process. libretexts.orgacs.org However, nature has evolved powerful biocatalysts, known as amidases or amidohydrolases, that can efficiently hydrolyze this bond. researchgate.netdongguk.educreative-enzymes.com

The development of these enzymes for remediation involves several key areas of research:

Enzyme Discovery and Characterization : Scientists are continually isolating and identifying novel amidases from various microorganisms found in contaminated environments. researchgate.netnih.gov These enzymes are categorized based on their structure and substrate specificity. For example, the "amidase signature" family of enzymes often exhibits broad substrate activity, making them suitable candidates for degrading a wide range of amide pollutants. researchgate.netdongguk.edu

Mechanism of Action : Amidases catalyze the hydrolysis of the amide bond, breaking it to produce a carboxylic acid and ammonia or an amine. libretexts.orgcreative-enzymes.com This reaction effectively detoxifies the parent compound. Understanding the precise catalytic mechanism, often involving a catalytic triad (B1167595) of amino acids (e.g., Ser-Ser-Lys or Glu-Lys-Cys), is crucial for their application and development. researchgate.netdongguk.edu

Protein Engineering and Optimization : Advances in biotechnology allow for the enhancement of these natural enzymes. Through protein engineering, the catalytic efficiency, stability under harsh environmental conditions, and substrate selectivity of amidases can be improved. researchgate.netdongguk.edu Furthermore, heterologous expression—producing an enzyme in a different host organism—can facilitate the large-scale production of highly stable enzymes for industrial and environmental applications. dongguk.edu

This targeted enzymatic approach holds significant potential for developing green and sustainable solutions for the biodegradation of amide-containing pollutants, including pesticides and industrial chemicals. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclohexylacetamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is synthesized via reaction of glycine with acetic anhydride, followed by multi-step organic synthesis and purification (e.g., recrystallization or chromatography). To optimize purity, researchers should monitor reaction conditions (temperature, stoichiometry) and employ techniques like HPLC or NMR for intermediate validation. Post-synthetic purification using silica gel chromatography is recommended to remove byproducts .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : For confirming molecular structure and functional groups (e.g., acetamide protons at δ 2.0–2.2 ppm).
  • Mass Spectrometry (MS) : To validate molecular weight (199.25 g/mol) and fragmentation patterns.
  • FTIR : For identifying amide C=O stretches (~1650 cm⁻¹) and cyclohexyl C-H vibrations.
  • X-ray Crystallography : For resolving crystal structure when high-purity crystals are obtainable.
    Cross-referencing with databases like PubChem or NIST ensures alignment with standardized data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizers. Emergency protocols should reference safety data sheets (SDS) for spill management and first aid .

Advanced Research Questions

Q. How do the physicochemical properties of this compound influence its reactivity under varying experimental conditions?

  • Methodological Answer : The cyclohexyl group imparts steric hindrance, slowing nucleophilic attacks on the acetamide moiety. Reactivity trends can be studied via:

  • pH-Dependent Hydrolysis : Under acidic conditions, acetamide hydrolyzes to acetic acid and cyclohexylamine; basic conditions yield carboxylate intermediates.
  • Oxidation/Reduction : Using KMnO₄ (oxidation) or NaBH₄ (reduction) to track functional group transformations.
    Computational tools (e.g., DFT calculations) model transition states and predict reaction pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurities, assay conditions, or target specificity. Strategies include:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed concentrations, cell lines).
  • Meta-Analysis : Compare datasets across publications to identify confounding variables (e.g., solvent effects, temperature).
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled conditions.
    Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) reduces bias .

Q. What computational models predict the interaction of this compound with biochemical targets, and how can they guide experimental design?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations model interactions with proteins (e.g., enzymes or receptors). Key steps:

  • Target Selection : Prioritize proteins with structural homology to known acetamide-binding sites.
  • Binding Affinity Prediction : Use scoring functions (e.g., MM-GBSA) to rank ligand-receptor pairs.
  • Experimental Validation : Test top candidates via SPR or enzymatic assays.
    Databases like PISTACHIO and REAXYS provide reaction templates for hypothesis generation .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectral data (e.g., NMR shifts) for this compound in the literature?

  • Methodological Answer : Variations may stem from solvent effects (DMSO vs. CDCl₃), concentration, or instrumentation. Mitigation strategies:

  • Standardized Solvents : Report spectra in deuterated solvents with calibrated internal standards (e.g., TMS).
  • Data Sharing : Deposit raw spectral files in repositories like Zenodo for peer validation.
  • Collaborative Studies : Cross-lab comparisons to isolate technical vs. sample-related discrepancies .

Experimental Design Considerations

Q. What strategies optimize yield in large-scale synthesis of this compound while maintaining purity?

  • Methodological Answer : Scale-up challenges include heat dissipation and byproduct accumulation. Solutions:

  • Flow Chemistry : Enhances mixing and temperature control for exothermic steps.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Green Chemistry Principles : Substitute hazardous reagents (e.g., using biocatalysts for amidation).
    Post-synthesis, employ crystallization with solvent blends (e.g., ethanol/water) to improve yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-Cyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.